

Technical Guide: Physicochemical and Spectroscopic Analysis of 2-Bromobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the physicochemical and spectroscopic properties of **2-bromobenzoic acid**. The information detailed herein is intended to support research, development, and quality control activities involving this compound. All data is presented in a structured format for clarity and ease of comparison, supplemented by detailed experimental protocols and a logical workflow for analysis.

Physicochemical Properties

2-Bromobenzoic acid is a beige crystalline solid.[1] Key physical and chemical properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	C7H5BrO2	[2]
Molecular Weight	201.02 g/mol	[2]
Melting Point	147-150 °C	[2][3][4]
Alternate Melting Point Ranges	146-151 °C	[5]
Solubility	Soluble in 95% ethanol (100 mg/mL)	[2]
Appearance	Beige crystalline solid	[1]

Spectroscopic Data

Spectroscopic analysis is critical for the structural elucidation and purity assessment of **2-bromobenzoic acid**. The following sections provide detailed nuclear magnetic resonance (NMR) and infrared (IR) spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Spectra are typically recorded in deuterated solvents such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[6]

The 1 H NMR spectrum of **2-bromobenzoic acid** exhibits distinct signals for the carboxylic acid proton and the aromatic protons. The aromatic region, typically between δ 7-8 ppm, shows multiple signals due to the protons on the benzene ring.[7] The carboxylic acid proton appears as a broad singlet at a downfield chemical shift, often around δ 12 ppm, due to hydrogen bonding.[7]

Chemical Shift (δ) ppm	Multiplicity	Assignment
~12	Singlet (broad)	-COOH
7-8	Multiplet	Aromatic Protons (C ₆ H ₄)

Note: Specific chemical shifts and coupling constants can vary depending on the solvent and concentration used.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Chemical Shift (δ) ppm	Assignment
Data not explicitly available in search results	C=O (Carboxylic Acid)
Data not explicitly available in search results	C-Br
Data not explicitly available in in search results	Aromatic Carbons

Note: The exact chemical shifts for the carbon atoms were not detailed in the provided search results.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **2-bromobenzoic acid** shows characteristic absorption bands for the carboxylic acid group and the aromatic ring.

Wavenumber (cm ⁻¹)	Assignment
Broad band, specific range not available	O-H stretch (Carboxylic Acid)
Specific value not available	C=O stretch (Carboxylic Acid)
Specific values not available	C=C stretch (Aromatic Ring)
Specific values not available	C-Br stretch

Note: Specific peak positions were not available in the search results. The data is based on typical ranges for the assigned functional groups.

Experimental Protocols

The following are detailed methodologies for the key analytical techniques used to characterize **2-bromobenzoic acid**.

Melting Point Determination

Objective: To determine the melting point range of a solid sample of **2-bromobenzoic acid**.

Methodology (Capillary Method):

- Sample Preparation: Ensure the **2-bromobenzoic acid** sample is dry and finely powdered.
- Capillary Tube Loading: Pack a small amount of the powdered sample into a capillary tube, sealed at one end, to a height of 2-3 mm.
- Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.

- Heating: Heat the sample at a controlled rate. A rapid heating rate can be used for an initial
 approximate determination, followed by a slower rate (1-2 °C per minute) near the expected
 melting point for an accurate measurement.
- Observation: Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

NMR Spectroscopy

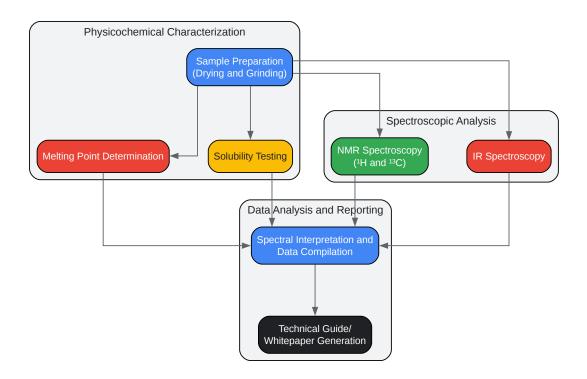
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of **2-bromobenzoic acid**.

Methodology:

- Sample Preparation:
 - For ¹H NMR, dissolve 5-25 mg of 2-bromobenzoic acid in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₀) in a clean NMR tube.
 - For ¹³C NMR, a higher concentration (50-100 mg) is generally required.
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ
 0.00 ppm).
- Data Acquisition:
 - Insert the NMR tube into the spectrometer.
 - Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
 - Acquire the spectra using appropriate pulse sequences and acquisition parameters.

IR Spectroscopy

Objective: To obtain the infrared spectrum of a solid sample of **2-bromobenzoic acid**.


Methodology (KBr Pellet Technique):

- Sample Preparation: Grind a small amount (1-2 mg) of **2-bromobenzoic acid** with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar until a fine, homogeneous powder is obtained.
- Pellet Formation: Place the powder into a pellet press and apply high pressure to form a thin, transparent KBr pellet.
- Spectrum Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum. A background spectrum of air should be run first.

Analytical Workflow

The following diagram illustrates a logical workflow for the physicochemical and spectroscopic analysis of **2-bromobenzoic acid**.

Click to download full resolution via product page

Analytical workflow for **2-bromobenzoic acid**.

Safety Precautions

2-Bromobenzoic acid should be handled with appropriate safety precautions in a well-ventilated area. It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. 2-Bromobenzoic acid | C7H5BrO2 | CID 6940 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Bromobenzoic acid 97 88-65-3 [sigmaaldrich.com]
- 3. 2-Bromobenzoic acid | 88-65-3 [chemicalbook.com]
- 4. One moment, please... [alphachemika.co]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. rsc.org [rsc.org]
- 7. brainly.com [brainly.com]
- To cite this document: BenchChem. [Technical Guide: Physicochemical and Spectroscopic Analysis of 2-Bromobenzoic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7723593#2-bromobenzoic-acid-melting-point-and-spectral-data-nmr-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com